N-[2-(4-methoxyphenyl)-2-oxoethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide
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Overview
Description
N-[2-(4-methoxyphenyl)-2-oxoethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide, also known by its chemical structure C21H23N3O4, is a fascinating compound with diverse applications. Let’s explore its properties and uses.
Preparation Methods
Synthetic Routes:
The synthetic route to this compound involves the condensation of 2-(4-methoxyphenyl)ethylamine with 4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanoic acid. The reaction proceeds through an amide bond formation, resulting in the desired product.
Reaction Conditions:
- Reactants: 2-(4-methoxyphenyl)ethylamine, 4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanoic acid
- Solvent: Appropriate organic solvent (e.g., ethanol, methanol)
- Catalyst: Acidic or basic conditions
- Temperature: Typically at room temperature or slightly elevated
- Isolation: Purification by recrystallization or column chromatography
Industrial Production:
While industrial-scale production methods are proprietary, the compound can be synthesized efficiently using the above principles.
Chemical Reactions Analysis
N-[2-(4-methoxyphenyl)-2-oxoethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide participates in various reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of related derivatives.
Reduction: Reduction of the quinazoline ring may yield different analogs.
Substitution: Substituents on the phenyl ring can be modified via substitution reactions.
Common reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and various nucleophiles for substitution reactions.
Scientific Research Applications
This compound finds applications in:
Medicine: Investigated for potential therapeutic effects due to its unique structure.
Chemical Biology: Used as a probe to study cellular processes.
Industry: May serve as a precursor for other valuable compounds.
Mechanism of Action
The precise mechanism remains an active area of research. It likely interacts with specific molecular targets, affecting cellular pathways related to its biological activity.
Comparison with Similar Compounds
While N-[2-(4-methoxyphenyl)-2-oxoethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide stands out due to its specific structure, similar compounds include:
These compounds share some features but differ in substituents and functional groups.
Properties
Molecular Formula |
C21H21N3O4 |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)-2-oxoethyl]-4-(4-oxoquinazolin-3-yl)butanamide |
InChI |
InChI=1S/C21H21N3O4/c1-28-16-10-8-15(9-11-16)19(25)13-22-20(26)7-4-12-24-14-23-18-6-3-2-5-17(18)21(24)27/h2-3,5-6,8-11,14H,4,7,12-13H2,1H3,(H,22,26) |
InChI Key |
REMABCRKJPQHTN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CNC(=O)CCCN2C=NC3=CC=CC=C3C2=O |
Origin of Product |
United States |
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